molecular formula C14H13NO3S B2416685 2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate CAS No. 1004161-08-3

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate

Cat. No.: B2416685
CAS No.: 1004161-08-3
M. Wt: 275.32
InChI Key: RPMQXQRURDJWLB-UHFFFAOYSA-N
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Description

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C14H13NO3S and a molecular weight of 275.32 g/mol. This compound has shown significant potential in various fields of research and industry.

Scientific Research Applications

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological macromolecules .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications or reactions of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction between aniline and 5-methylthiophene-2-carboxylic acid, followed by esterification with oxalyl chloride . The reaction conditions typically include the use of a suitable solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    2-Aminothiazole-based compounds: These compounds share structural similarities and exhibit various biological activities, such as anticancer, antioxidant, and antimicrobial properties.

    Thiophene derivatives: Compounds like 5-bromothiophene-2-carboxylate have similar structural features and are used in similar applications.

Uniqueness

What sets 2-oxo-2-(phenylamino)ethyl 5-methylthiophene-2-carboxylate apart is its unique combination of aniline and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-10-7-8-12(19-10)14(17)18-9-13(16)15-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMQXQRURDJWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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